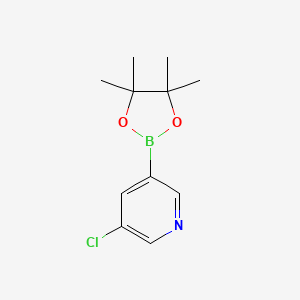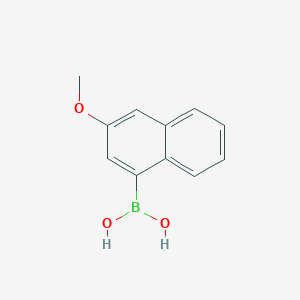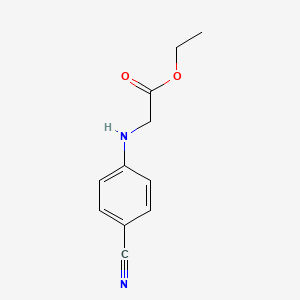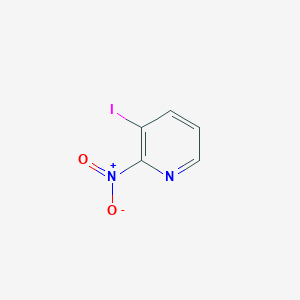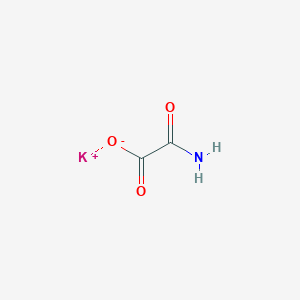
2-羧基吡啶-4-硼酸
描述
2-Carboxypyridine-4-boronic acid is a useful research compound. Its molecular formula is C6H6BNO4 and its molecular weight is 166.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Carboxypyridine-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carboxypyridine-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
传感应用
2-羧基吡啶-4-硼酸: 由于其与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用的能力,在传感应用中得到了广泛应用 。这种相互作用对于开发均相测定法和非均相检测系统至关重要。该化合物可在传感材料的界面或散装样品内部使用,使其可用于各种传感技术。
生物标记和蛋白质操作
4-硼代吡啶甲酸的硼酸部分可以与蛋白质中常见的顺式二醇(通常存在于附着在蛋白质上的糖中)选择性结合。这种特性在生物标记中得到利用,使研究人员能够在细胞环境中跟踪和操纵蛋白质 。它在研究蛋白质糖基化模式方面特别有用,蛋白质糖基化模式在疾病进展和细胞信号传导中很重要。
治疗开发
包括2-羧基吡啶-4-硼酸在内的硼酸在治疗剂开发方面显示出前景 。它们与糖形成可逆共价键的能力使它们成为设计靶向参与碳水化合物识别和加工的酶或受体的药物的合适候选者。
分离技术
在分析化学中,4-硼代吡啶甲酸可用于分离糖类和糖缀合物。硼酸基团与二醇形成络合物,这可以在色谱技术中利用,根据分子的糖含量分离分子 。
糖基化分子的电泳
硼酸与糖基化分子的相互作用用于电泳,使蛋白质能够根据其糖基化水平分离。此应用在糖尿病研究中很重要,其中监测糖化血红蛋白的水平至关重要 。
控释系统
2-羧基吡啶-4-硼酸: 已被纳入聚合物中,用于控制释放胰岛素 。硼酸基团对葡萄糖浓度变化有反应,使其成为创建用于糖尿病管理的响应性递送系统的理想选择。
癌症诊断和治疗
最近的研究利用4-硼代吡啶甲酸修饰的磁性粒子来选择性捕获唾液酸生物分子,唾液酸生物分子在转移性癌症中过表达 。这种应用显示出通过靶向唾液酸作为生物标志物来诊断和治疗癌症的潜力。
与唾液酸的高亲和力结合
包括4-硼代吡啶甲酸在内的杂环硼酸已证明对唾液酸具有高亲和力和选择性。这些糖残基与肿瘤生长和癌症进展有关,使硼酸在癌症研究和潜在治疗中具有价值 。
作用机制
Target of Action
The primary targets of 2-Carboxypyridine-4-boronic acid, also known as 4-Boronopicolinic acid, are sialic acids (SAs or N-acetylneuraminic acid), which are sugar residues intimately linked with tumor growth and cancer progression .
Mode of Action
4-Boronopicolinic acid demonstrates unusually high affinity and selectivity for sialic acids . The compound is known to reversibly interact with the diol groups found in sugars and glycoproteins . The exact mechanism is still elusive, although hydrogen bonding between the aromatic nitrogen and sa carboxyl group is proposed to play an assistive role .
Biochemical Pathways
The interaction of 4-Boronopicolinic acid with sialic acids affects the biochemical pathways associated with tumor growth and cancer progression . The compound’s ability to bind selectively to sialic acids can mediate a wide variety of physiological and pathological cell processes .
Pharmacokinetics
The compound is known to be a relatively stable and readily prepared organoboron reagent .
Result of Action
The molecular and cellular effects of 2-Carboxypyridine-4-boronic acid’s action primarily involve its interaction with sialic acids. This interaction can lead to changes in the expression of sialylated glycans, which are commonly associated with cancer progression, poor prognosis, and higher metastatic potential .
Action Environment
The action, efficacy, and stability of 4-Boronopicolinic acid are influenced by environmental factors, particularly pH. The compound’s interactions with sialic acids strengthen under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment . This property makes 4-Boronopicolinic acid particularly useful in targeting therapeutic agents to highly sialylated epitopes or tumor cells .
生化分析
Biochemical Properties
2-Carboxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in studying enzyme mechanisms and protein functions.
Cellular Effects
2-Carboxypyridine-4-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular functions. For instance, its interaction with specific proteins can modulate signaling pathways, thereby influencing gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, 2-Carboxypyridine-4-boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Carboxypyridine-4-boronic acid can change over time. Its stability and degradation are important factors to consider in experimental designs. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions .
Dosage Effects in Animal Models
The effects of 2-Carboxypyridine-4-boronic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for its safe and effective use in research .
Metabolic Pathways
2-Carboxypyridine-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways is essential for understanding its broader impact on cellular functions .
Transport and Distribution
Within cells and tissues, 2-Carboxypyridine-4-boronic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which can influence its activity and function. Understanding these transport mechanisms is vital for optimizing its use in biochemical research .
Subcellular Localization
2-Carboxypyridine-4-boronic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it can exert its effects. Studying its subcellular localization provides insights into its precise role in cellular processes .
属性
IUPAC Name |
4-boronopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)5-3-4(7(11)12)1-2-8-5/h1-3,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKBLCPJNBCIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634896 | |
| Record name | 4-Boronopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-59-8 | |
| Record name | 4-Boronopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


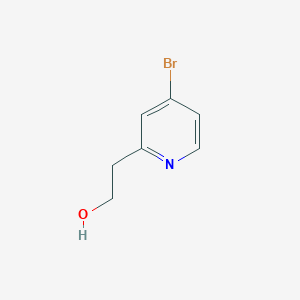
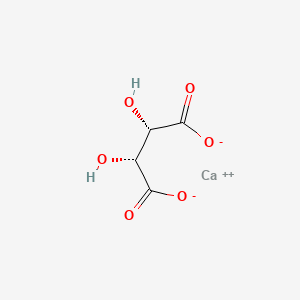
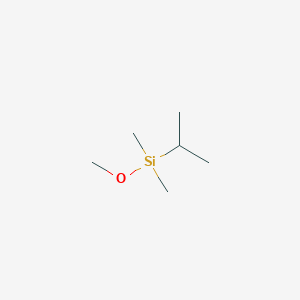
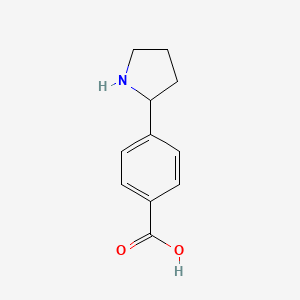

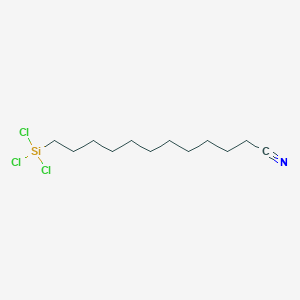
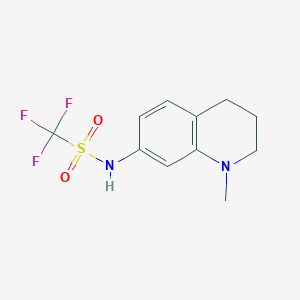
![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)
